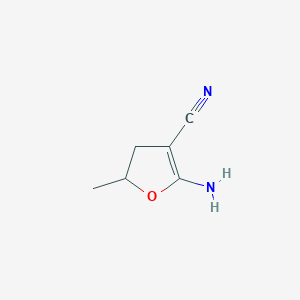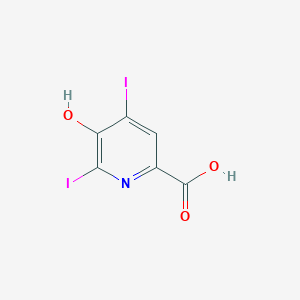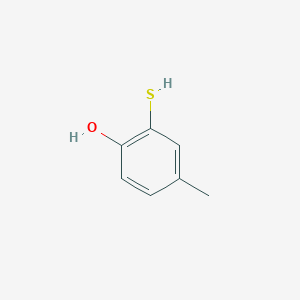
3-Chloro-2-isothiocyanatopyridine
Vue d'ensemble
Description
3-Chloro-2-isothiocyanatopyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a chlorine atom and an isothiocyanate group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-2-isothiocyanatopyridine involves the reaction of 3-chloro-2-aminopyridine with thiophosgene. The reaction typically takes place in an organic solvent such as dichloromethane, under controlled temperature conditions. The process can be summarized as follows:
3-Chloro-2-aminopyridine+Thiophosgene→this compound+HCl
Another method involves the use of carbon disulfide and a base such as sodium hydride to form a dithiocarbamate intermediate, which is then desulfurized using iron(III) chloride to yield the desired isothiocyanate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-isothiocyanatopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Bases such as triethylamine or sodium hydride.
Major Products
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Substituted Pyridines: Resulting from nucleophilic substitution of the chlorine atom.
Applications De Recherche Scientifique
3-Chloro-2-isothiocyanatopyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: Utilized in the preparation of functional materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-isothiocyanatopyridine primarily involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This reactivity underlies its potential use as an antimicrobial and anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-aminopyridine: The precursor in the synthesis of 3-Chloro-2-isothiocyanatopyridine.
2-Isothiocyanatopyridine: Lacks the chlorine substituent but shares similar reactivity.
4-Chloro-2-isothiocyanatopyridine: A positional isomer with different reactivity due to the position of the chlorine atom.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring.
Propriétés
IUPAC Name |
3-chloro-2-isothiocyanatopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUGFRXADMVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N=C=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615277 | |
| Record name | 3-Chloro-2-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61737-23-3 | |
| Record name | 3-Chloro-2-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065808.png)


